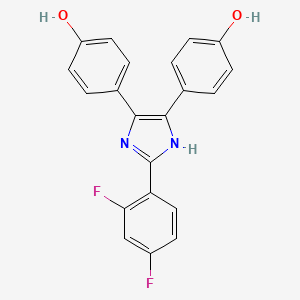
Didemethylfenflumizole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didemethylfenflumizole is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields It is a derivative of fenflumizole, modified to enhance its efficacy and reduce side effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of didemethylfenflumizole typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Addition of acyl groups to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Didemethylfenflumizole undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Didemethylfenflumizole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of didemethylfenflumizole involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Didemethylfenflumizole is compared with other similar compounds to highlight its uniqueness:
Fenflumizole: The parent compound, known for its anti-inflammatory properties.
Dimethylfenflumizole: Another derivative with different pharmacokinetic properties.
Triflumizole: A related compound used as a fungicide with distinct chemical properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, but this compound stands out due to its enhanced efficacy and reduced side effects in preliminary studies.
Eigenschaften
CAS-Nummer |
91401-22-8 |
|---|---|
Molekularformel |
C21H14F2N2O2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4-[2-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-1H-imidazol-5-yl]phenol |
InChI |
InChI=1S/C21H14F2N2O2/c22-14-5-10-17(18(23)11-14)21-24-19(12-1-6-15(26)7-2-12)20(25-21)13-3-8-16(27)9-4-13/h1-11,26-27H,(H,24,25) |
InChI-Schlüssel |
RGMUBVSPGJJWLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




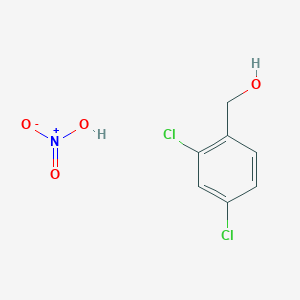
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
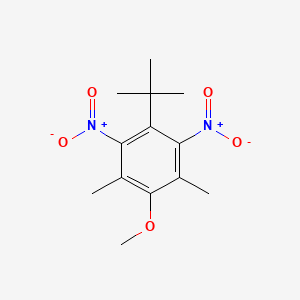
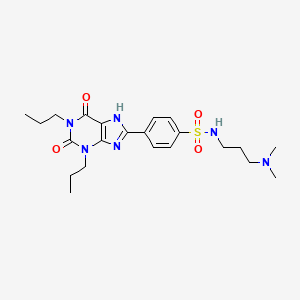
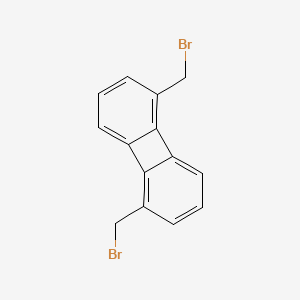
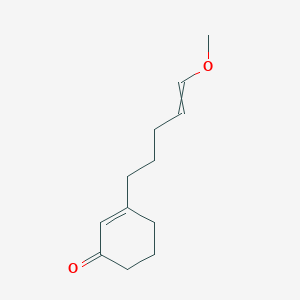
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
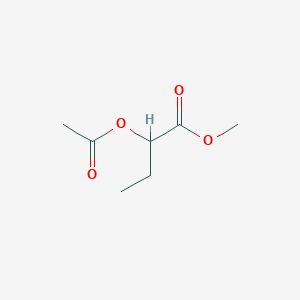
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
